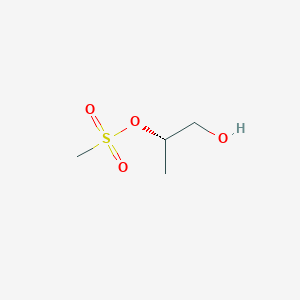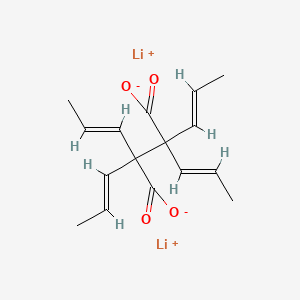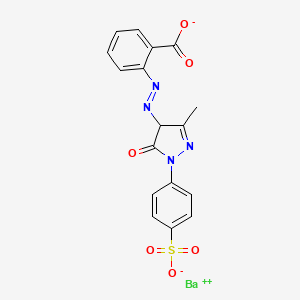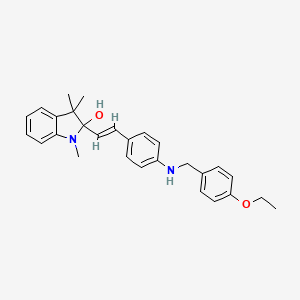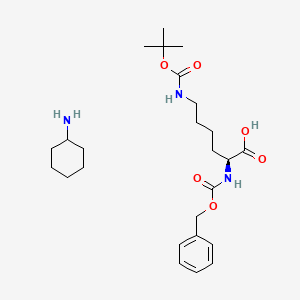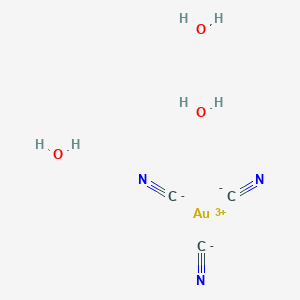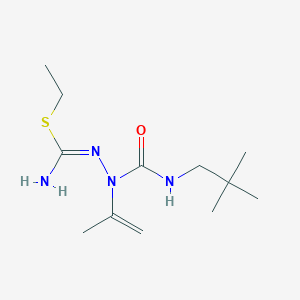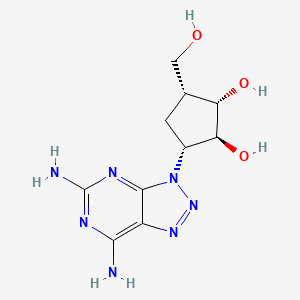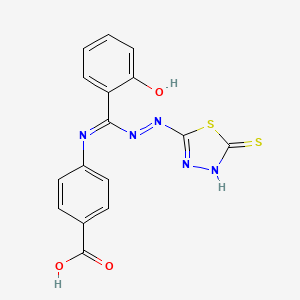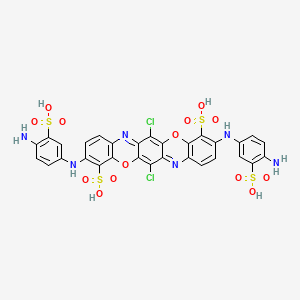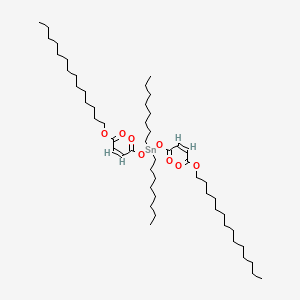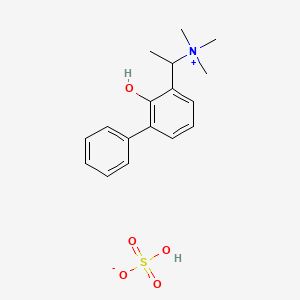![molecular formula C20H27NO B12704066 N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine CAS No. 790197-92-1](/img/structure/B12704066.png)
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a phenylmethoxyethyl chain, which is further substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a haloalkane with an amine. For instance, the reaction of 2-(2-methylphenyl)-phenylmethanol with butan-1-amine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques, such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Phenethylamine: A simple amine with a phenyl group attached to an ethylamine chain.
Uniqueness
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-1-amine group with a phenylmethoxyethyl chain and a 2-methylphenyl group sets it apart from other similar compounds, potentially offering unique therapeutic and industrial applications .
Properties
CAS No. |
790197-92-1 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-3-4-14-21-15-16-22-20(18-11-6-5-7-12-18)19-13-9-8-10-17(19)2/h5-13,20-21H,3-4,14-16H2,1-2H3 |
InChI Key |
DLMSDKVAMJMIQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


